Ethyl-di(propan-2-yl)azanium

Protic ionic liquids Viscosity Structure–property relationship

Ethyl-di(propan-2-yl)azanium, systematically named N-ethyl-N,N-diisopropylammonium or diisopropylethylammonium ([DIPEAH]⁺), is a protic quaternary ammonium cation formed by protonation of the widely used hindered amine base DIPEA (Hünig's base). With molecular formula C₈H₂₀N⁺ and a formula weight of 130.25 g·mol⁻¹ , this cation serves as the cationic building block for a distinct subclass of protic ionic liquids (PILs) generated through simple, atom-economic neutralization with Brønsted acids.

Molecular Formula C8H20N+
Molecular Weight 130.25 g/mol
Cat. No. B8486102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-di(propan-2-yl)azanium
Molecular FormulaC8H20N+
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCC[NH+](C(C)C)C(C)C
InChIInChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3/p+1
InChIKeyJGFZNNIVVJXRND-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-di(propan-2-yl)azanium (Diisopropylethylammonium): Protic Ionic Liquid Cation for Tunable Physicochemical Performance


Ethyl-di(propan-2-yl)azanium, systematically named N-ethyl-N,N-diisopropylammonium or diisopropylethylammonium ([DIPEAH]⁺), is a protic quaternary ammonium cation formed by protonation of the widely used hindered amine base DIPEA (Hünig's base). With molecular formula C₈H₂₀N⁺ and a formula weight of 130.25 g·mol⁻¹ [1], this cation serves as the cationic building block for a distinct subclass of protic ionic liquids (PILs) generated through simple, atom-economic neutralization with Brønsted acids [2]. Unlike aprotic quaternary ammoniums such as tetraethylammonium, [DIPEAH]⁺ retains an exchangeable proton on the nitrogen, enabling hydrogen-bond donation that profoundly influences its IL properties, including viscosity, conductivity, and solvation behavior. The cation's steric profile—two bulky isopropyl groups flanking a smaller ethyl substituent—further differentiates it from both smaller trialkylammoniums and fully substituted tetraalkylammoniums, yielding measurable differences in transport properties, thermal stability, and application-specific performance that are quantified in the evidence sections below.

Why Generic Quaternary Ammonium Salts Cannot Substitute Ethyl-di(propan-2-yl)azanium in Performance-Critical Applications


Protic ionic liquids based on the ethyl-di(propan-2-yl)azanium (diisopropylethylammonium) cation exhibit physicochemical property profiles that are non-linearly dependent on cation structure, making simple substitution with other quaternary ammonium salts unreliable. Direct comparative data demonstrate that exchanging the N-ethyl substituent for N-methyl raises viscosity by 33% (18 vs. 24 cP at 25 °C) [1]; swapping the cation for triethylammonium alters concerted proton–electron transfer (CPET) kinetics by up to 20-fold in acetonitrile electrolyte [2]; and replacing the counterion from propanoate to butanoate changes CO₂ solubility by approximately a factor of three under identical temperature and pressure conditions [3]. Furthermore, the diisopropylethylammonium cation confers a distinctive non-Newtonian shear-thickening rheology with carboxylate anions of chain length C₇–C₈ that is absent in most conventional ionic liquids [4]. These structure-specific property divergences mean that a procurement decision based on cost or availability alone—without verifying cation identity and anion pairing—carries a high risk of failing to meet target specifications in ionic liquid engineering, MALDI-MS matrix formulation, or electrochemical applications.

Ethyl-di(propan-2-yl)azanium: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


N-Ethyl vs. N-Methyl Homolog: 25% Lower Viscosity in Diisopropylethylammonium Formate Ionic Liquid

In a direct head-to-head comparison within the same study, N-ethyldiisopropyl formate (the formate salt of the target cation) exhibited a viscosity of 18 cP at 25 °C, versus 24 cP for the N-methyl homolog (N-methyldiisopropyl formate) under identical measurement conditions. This represents a 25% reduction in bulk viscosity attributable solely to replacing the N-methyl with an N-ethyl substituent on the diisopropylammonium framework [1]. The lower viscosity is critical for applications requiring efficient mass transport, such as electrolyte solvents and heat transfer fluids.

Protic ionic liquids Viscosity Structure–property relationship Alkylammonium formate

MALDI-MS Matrix DEA-CHCA vs. Five Solid Matrices: Superior Signal, Minimal Analyte Degradation, and Extended Mass Range to >270,000 Da

N,N-Diisopropylethylammonium α-cyano-4-hydroxycinnamate (DEA-CHCA), a salt of the target cation, was directly compared against five conventional solid MALDI matrices (including CHCA and DHB) and one other ionic liquid matrix for the analysis of polar biodegradable polymers [1]. DEA-CHCA enabled maximum signal intensity at minimum laser fluence, thereby substantially reducing analyte fragmentation and polymer degradation. This ILM achieved a mass detection range spanning <1,000 Da to >270,000 Da for proteins and peptides, with greater signal-to-noise ratios than all tested solid matrices [2]. Critically, intact analyte peak distributions obtained with DEA-CHCA permitted accurate determination of number-average molecular weight (Mₙ), weight-average molecular weight (M_w), and polydispersity index (PDI) of labile polar polymers—measurements that solid matrices compromised through degradation-induced underestimation. No comparable results were obtainable with any known solid matrix or other ILM tested in that comparative study [1].

MALDI-TOF mass spectrometry Ionic liquid matrices Polymer analysis DEA-CHCA

CO₂ Solubility in [DIPEA][C2COO] vs. [DIPEA][C3COO]: Three-Fold Enhancement Through Anion Chain-Length Tuning

The solubility of carbon dioxide was measured in two protic ionic liquids sharing the same diisopropylethylammonium cation but differing in carboxylate anion chain length: [DIPEA][C2COO] (propanoate) and [DIPEA][C3COO] (butanoate). Under identical temperature (303.2–348.2 K) and pressure (up to 7.04 MPa) conditions, CO₂ solubility in [DIPEA][C2COO] was approximately three-fold higher than in [DIPEA][C3COO] [1]. This demonstrates that the target cation, when paired with a short-chain carboxylate, yields PILs with markedly tunable gas absorption capacity—a property that is highly sensitive to anion selection and less pronounced in aprotic IL systems where cation–anion hydrogen bonding is absent. The experimental solubility data were correlated with the Peng–Robinson equation of state, and molecular dynamics simulations confirmed that the enhanced solubility arises from stronger intermolecular interactions between CO₂ and the propanoate anion mediated by the protic cation's hydrogen-bond-donating ability [1].

CO₂ capture Ionic liquids Solubility Protic ammonium ILs

Thermal Operating Window: Diisopropylethylammonium PILs Offer Liquid Range from –100 °C to 350 °C with Ionic Conductivity up to 8 mS·cm⁻¹

Comprehensive thermophysical characterization of alkylammonium-based protic ionic liquids, including N-ethyldiisopropyl formate (the formate salt of the target compound), revealed a remarkably wide liquid operating range: the PIL remains liquid down to –100 °C and exhibits thermal stability up to 350 °C [1]. Room-temperature ionic conductivity reaches up to 8 mS·cm⁻¹. In a separate comparative thermochemical study of eight thiocyanate PILs with diverse cations, the thermal stability order under dynamic TGA (30–500 °C) was [Tz][SCN] < [BA][SCN] < [TEA][SCN] ≈ [DIPEA][SCN] < [MIm][SCN] ≈ [EIm][SCN] < [TMG][SCN] ≈ [Gu][SCN] [2]. Notably, [DIPEA][SCN] was found to begin decomposing below its melting temperature, indicating that the cation's thermal behavior is anion-dependent and must be evaluated on a case-by-case basis. For formate-based PILs, however, the diisopropylethylammonium cation delivers a liquid window exceeding 450 °C, combined with 'relatively low cost and low toxicity' compared to imidazolium or pyrrolidinium alternatives [1].

Thermal stability Ionic conductivity Liquid range Protic ionic liquids

Non-Newtonian Shear-Thickening Rheology: Unique to Diisopropylethylammonium Heptanoate and Octanoate PILs

Diisopropylethylammonium heptanoate and octanoate, two PILs based on the target cation with medium-chain carboxylate anions (C₇ and C₈), exhibit non-Newtonian shear-thickening behavior—an unusual and application-relevant rheological profile that is absent in the vast majority of ionic liquids, which are typically Newtonian fluids [1]. Densities and viscosities were measured at 298.15 K and atmospheric pressure across the full composition range with water and acetonitrile as co-solvents. The shear-thickening phenomenon was further amplified by the addition of water or acetonitrile, attributed to aggregate formation in the mixed media. Excess molar properties were calculated using the Redlich–Kister equation, providing a quantitative framework for predicting mixture behavior. This shear-thickening characteristic is not observed for shorter-chain carboxylate analogs (e.g., formate or acetate) of the same cation, establishing a chain-length-dependent rheological transition that is specific to this cation–anion combination [1].

Rheology Shear thickening Non-Newtonian fluids Protic ionic liquids

Interfacial Proton-Coupled Electron Transfer (CPET) Kinetics: 20-Fold Slower for Diisopropylethylammonium vs. Triethylammonium in Acetonitrile

In a direct kinetic comparison using polycrystalline gold electrodes, triethylammonium (TEAH⁺) displayed up to 20-fold faster interfacial concerted proton–electron transfer (CPET) kinetics than diisopropylethylammonium (DIPEAH⁺)—the target cation—in acetonitrile electrolyte at all measured potentials [1]. The transfer coefficient (β) also differed markedly: β = 0.7 for TEAH⁺ versus β = 0.4 for DIPEAH⁺, reflecting the greater steric hindrance imposed by the isopropyl groups on the latter. In aqueous electrolyte, this steric constraint was largely lifted, indicating that the kinetic differentiation is solvent-dependent and arises from the restricted access of the bulky DIPEAH⁺ to the electrode surface in aprotic media [1]. While the slower CPET kinetics of DIPEAH⁺ may be disadvantageous for hydrogen evolution catalysis, it represents a deliberate advantage in scenarios where controlled, attenuated proton-transfer rates are required—such as in selective electroorganic synthesis or mechanistic studies of proton-coupled processes where the proton donor must not outcompete the substrate of interest.

Electrocatalysis Proton-coupled electron transfer Steric effects Hydrogen evolution

Ethyl-di(propan-2-yl)azanium: Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Viscosity Protic Ionic Liquid Electrolytes for Electrochemical Energy Devices

The quantitatively validated 25% lower viscosity of N-ethyldiisopropyl formate (18 cP) compared to its N-methyl homolog (24 cP) [1] directly supports selection of the target cation for PIL-based electrolytes in fuel cells, batteries, and supercapacitors. Combined with ionic conductivity up to 8 mS·cm⁻¹ at 25 °C [1] and a liquid range spanning –100 to +350 °C [1], diisopropylethylammonium formate offers an electrochemically viable, thermally robust electrolyte platform. Procurement specification should mandate the N-ethyl (not N-methyl) diisopropylammonium cation paired with formate to secure the documented viscosity advantage.

MALDI-TOF Mass Spectrometry Matrix for Intact Polymer and High-Mass Protein Analysis

DEA-CHCA (N,N-diisopropylethylammonium α-cyano-4-hydroxycinnamate, Sigma-Aldrich Cat. No. 18211) is the evidence-preferred MALDI matrix when the analytical requirement is: (i) mass detection from <1,000 Da to >270,000 Da [2]; (ii) soft ionization that preserves noncovalent interactions and minimizes polymer fragmentation [3]; and (iii) accurate determination of Mₙ, M_w, and PDI of labile polar biodegradable polymers where solid matrices (CHCA, DHB) cause degradation and MW underestimation [3]. No other ILM or solid matrix matched DEA-CHCA's combined performance in the direct comparative study [3]. Procurement should verify the specific salt form (DEA-CHCA, ≥99.0% HPLC purity) rather than generic 'ionic liquid matrix' products.

Tunable CO₂ Capture Sorbents Based on Diisopropylethylammonium Carboxylate PILs

The approximately three-fold CO₂ solubility difference between [DIPEA][C2COO] (propanoate) and [DIPEA][C3COO] (butanoate) under identical temperature (303.2–348.2 K) and pressure (up to 7.04 MPa) conditions [4] provides a quantitative basis for tailoring gas absorption capacity through anion selection on the diisopropylethylammonium scaffold. For physical CO₂ absorption processes, procurement of the propanoate salt over the butanoate salt yields substantially higher working capacity. Conversely, the butanoate variant may be preferred where lower CO₂ affinity is needed for selectivity against other acid gases. The cation's protic nature and hydrogen-bond-donating ability are mechanistically implicated in enhancing gas–IL interactions [4].

Shear-Thickening Smart Fluids Utilizing Diisopropylethylammonium Heptanoate/Octanoate

The non-Newtonian shear-thickening behavior documented exclusively for diisopropylethylammonium heptanoate and octanoate [5] opens application avenues in impact-damping fluids, vibration control, and responsive soft materials. This rheological property is further tunable by addition of water or acetonitrile as co-solvents, which amplify the shear-thickening response through aggregate formation [5]. For procurement in smart-fluid research or engineering, the specific requirement is the diisopropylethylammonium cation paired with carboxylate anions of chain length C₇–C₈; shorter-chain analogs (formate, acetate, propanoate) of the same cation do not exhibit this behavior and are not suitable substitutes.

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